

CAS number and IUPAC name for 1-ethoxybutan-1-ol

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Compound of Interest

Compound Name: 1-Ethoxybutan-1-ol

Cat. No.: B14475680

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An In-Depth Technical Guide to **1-Ethoxybutan-1-ol**

Introduction

1-Ethoxybutan-1-ol is an organic chemical compound classified as a hemiacetal. Its International Union of Pure and Applied Chemistry (IUPAC) name is **1-ethoxybutan-1-ol**, and its Chemical Abstracts Service (CAS) number is 70808-60-5.[1][2] Hemiacetals are characterized by a carbon atom bonded to both an alcohol (-OH) group and an ether (-OR) group. This functional group is typically an intermediate in the formation of acetals from aldehydes or ketones and alcohols.[1][3] The stability of hemiacetals can vary, with many being transient species, particularly acyclic ones like **1-ethoxybutan-1-ol**. Understanding the properties and reactivity of **1-ethoxybutan-1-ol** is relevant for researchers and scientists in organic synthesis and medicinal chemistry, particularly in the context of protecting group chemistry and the synthesis of oxygenated heterocycles.

Chemical and Physical Properties

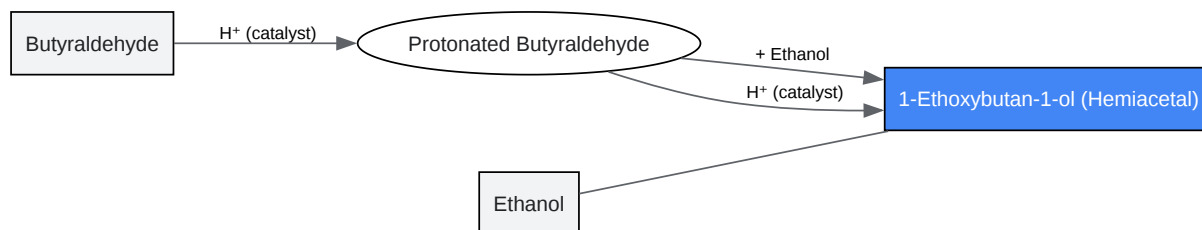
The following table summarizes the key computed and reported properties of **1-ethoxybutan-1-ol**.

Property	Value	Source
IUPAC Name	1-ethoxybutan-1-ol	[2]
CAS Number	70808-60-5	[1][2]
Molecular Formula	C6H14O2	[1][2]
Molecular Weight	118.17 g/mol	[1][2]
Exact Mass	118.099379685 Da	[1][2]
InChIKey	HMNZROFMBSUMAB-UHFFFAOYSA-N	[1][2]
SMILES	CCCC(O)OCC	[2]
Topological Polar Surface Area	29.5 Å ²	[2][4]
Complexity	45.8	[2][4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	4	[4]

Synthesis and Reactivity

Synthesis of 1-Ethoxybutan-1-ol

1-Ethoxybutan-1-ol is formed through the nucleophilic addition of ethanol to butyraldehyde. This reaction is typically catalyzed by either an acid or a base. The formation of the hemiacetal is a reversible process, and the equilibrium position depends on the specific reactants and reaction conditions.

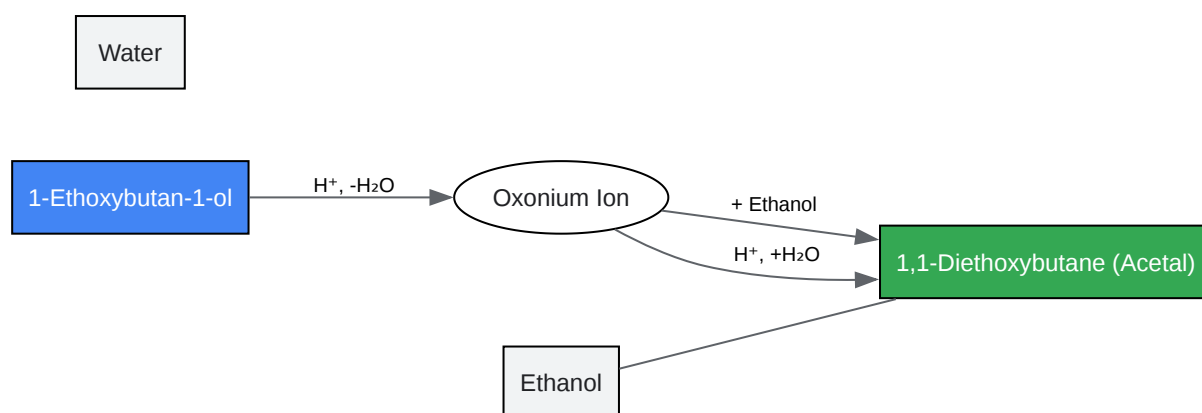


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Caption: Synthesis of **1-ethoxybutan-1-ol** from butyraldehyde and ethanol.

Reactivity and Formation of Acetals

Hemiacetals like **1-ethoxybutan-1-ol** can react further with another equivalent of alcohol in the presence of an acid catalyst to form a stable acetal, in this case, 1,1-diethoxybutane. This reaction proceeds via the protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form an oxonium ion. This ion is then attacked by a second molecule of ethanol to yield the acetal after deprotonation. The formation of the acetal is also a reversible reaction, which can be driven to completion by removing water from the reaction mixture.



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Caption: Formation of 1,1-diethoxybutane from **1-ethoxybutan-1-ol**.

Potential Applications in Research and Drug Development

While specific applications for **1-ethoxybutan-1-ol** are not well-documented in the scientific literature, its chemical nature as a hemiacetal suggests potential roles in organic synthesis. Hemiacetals and their corresponding acetals are crucial in the following areas:

- **Protecting Groups:** The conversion of an aldehyde or ketone to an acetal is a common strategy to protect these functional groups from reacting with nucleophiles or under basic conditions. The acetal can later be hydrolyzed back to the original carbonyl compound under acidic conditions.
- **Synthesis of Heterocycles:** Cyclic hemiacetals are important intermediates in the synthesis of various oxygen-containing heterocyclic compounds, such as tetrahydrofurans.
- **Pharmaceutical Scaffolds:** Although less common for acyclic hemiacetals, the hemiacetal moiety is a key structural feature in many biologically active molecules, most notably carbohydrates like glucose.

Given the limited information, the primary relevance of **1-ethoxybutan-1-ol** to drug development professionals and researchers currently lies in its role as a potential intermediate in organic synthesis.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of **1-ethoxybutan-1-ol** are not readily available. However, a general procedure for the formation of a hemiacetal can be described based on established organic chemistry principles.

General Protocol for Hemiacetal Synthesis

This protocol describes a general method for the acid-catalyzed formation of a hemiacetal from an aldehyde and an alcohol.

- **Reactant Preparation:** In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve butyraldehyde (1 equivalent) in an excess of anhydrous ethanol, which serves as both reactant and solvent.
- **Catalyst Addition:** To this solution, add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
- **Reaction:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as NMR spectroscopy to observe the appearance of the hemiacetal signals and the disappearance of the aldehyde signal.
- **Equilibrium:** The reaction will reach an equilibrium containing the aldehyde, alcohol, and hemiacetal. Isolating the pure acyclic hemiacetal can be challenging due to the reversibility of the reaction.

General Protocol for Acetal Hydrolysis

This protocol outlines the general procedure for the hydrolysis of an acetal back to the corresponding aldehyde and alcohol, which proceeds via a hemiacetal intermediate.

- **Reaction Setup:** Dissolve the acetal (e.g., 1,1-diethoxybutane) in an aqueous solution containing a catalytic amount of a strong acid (e.g., dilute sulfuric acid).
- **Hydrolysis:** Heat the mixture gently and stir. The excess water will drive the equilibrium towards the hydrolysis products.
- **Workup and Isolation:** After the reaction is complete (as determined by a suitable analytical method like GC-MS), neutralize the acid catalyst with a mild base. The aldehyde product can then be isolated from the aqueous mixture by extraction with an organic solvent, followed by drying and purification (e.g., by distillation).

Conclusion

1-Ethoxybutan-1-ol is a hemiacetal with the CAS number 70808-60-5. While specific experimental data and applications for this compound are sparse in the literature, its chemical behavior can be understood through the well-established chemistry of hemiacetals. It exists in equilibrium with its parent aldehyde (butyraldehyde) and alcohol (ethanol) and can be further

converted to a more stable acetal (1,1-diethoxybutane). For researchers and professionals in drug development, the significance of **1-ethoxybutan-1-ol** lies primarily in its role as a potential synthetic intermediate and as an example of the broader class of hemiacetals, which are important in protecting group strategies and the synthesis of complex organic molecules. Further research would be needed to explore any unique properties or applications of this specific compound.

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